molecular formula C10H15NO B14333871 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one CAS No. 108213-04-3

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one

Cat. No.: B14333871
CAS No.: 108213-04-3
M. Wt: 165.23 g/mol
InChI Key: GVHREJFUXNOOOB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a 2,2-dimethylpropan-1-one group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method involves the reaction of ethyl acetoacetate with appropriate reagents to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-3-yl)propan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108213-04-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylpyrrol-3-yl)propan-1-one

InChI

InChI=1S/C10H15NO/c1-10(2,3)9(12)8-5-6-11(4)7-8/h5-7H,1-4H3

InChI Key

GVHREJFUXNOOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C=C1)C

Origin of Product

United States

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